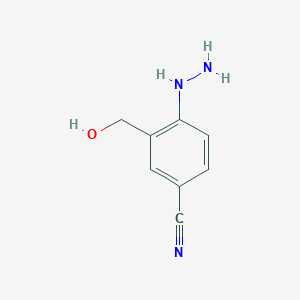
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C8H9N3O It is characterized by the presence of a cyano group, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 4-cyano-2-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Cyano-2-(carboxymethyl)phenyl)hydrazine.
Reduction: 1-(4-Amino-2-(hydroxymethyl)phenyl)hydrazine.
Substitution: Derivatives with different alkyl or acyl groups attached to the hydrazine moiety.
Aplicaciones Científicas De Investigación
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyano group may also participate in interactions with cellular components, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Cyano-2-(hydroxymethyl)phenyl)hydrazine: Contains a cyano group, hydroxymethyl group, and hydrazine moiety.
1-(4-Cyano-2-(hydroxymethyl)phenyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
1-(4-Cyano-2-(hydroxymethyl)phenyl)ethanol: Contains a hydroxymethyl group and cyano group but lacks the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the hydrazine moiety and the cyano group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
4-hydrazinyl-3-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H9N3O/c9-4-6-1-2-8(11-10)7(3-6)5-12/h1-3,11-12H,5,10H2 |
Clave InChI |
UIASZAMCASUDTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C#N)CO)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


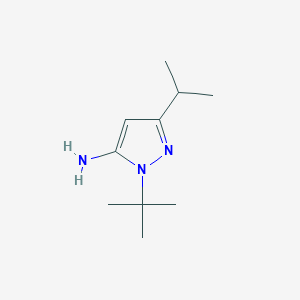

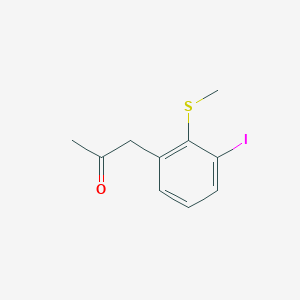
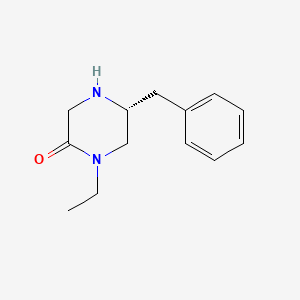
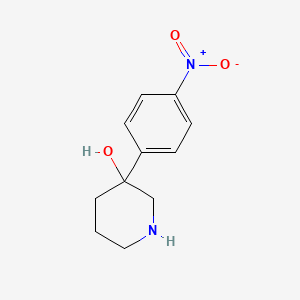

![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
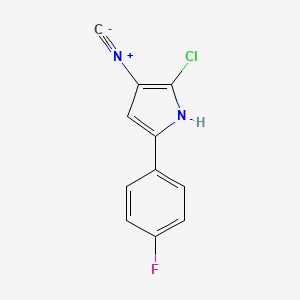


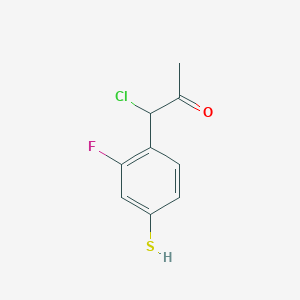
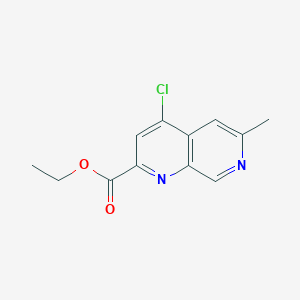
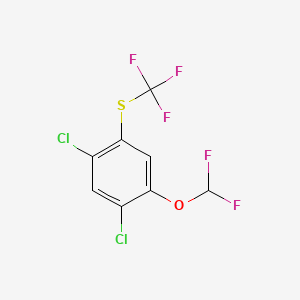
![(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulen-9-YL trifluoromethanesulfonate](/img/structure/B14037119.png)
